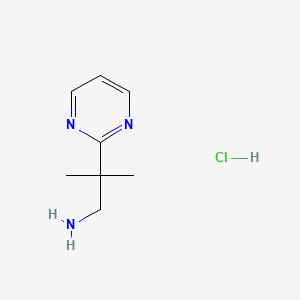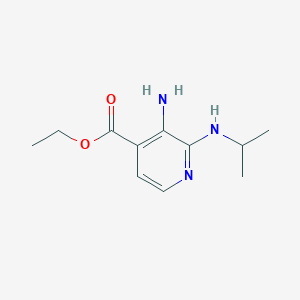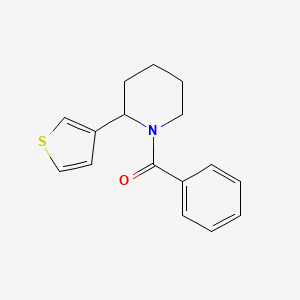
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.4 g/mol . This compound features a piperidine ring substituted with a thiophene group and a phenyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the reaction of piperidine with thiophene and phenyl-containing reagents under specific conditions. One common method involves the use of a piperidine derivative and a thiophene derivative, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiophene rings are replaced with other groups.
Aplicaciones Científicas De Investigación
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Phenyl(thiophen-2-yl)methanone: This compound has a similar structure but lacks the piperidine ring, which may result in different chemical and biological properties.
(4-Methoxyphenyl)(thiophen-2-yl)methanone: This derivative includes a methoxy group on the phenyl ring, potentially altering its reactivity and biological activity.
2-(4-(Thiophene-2-carbonyl)phenyl)propanoic acid: This compound features a propanoic acid group, which may influence its solubility and interaction with biological targets.
This compound stands out due to its unique combination of a piperidine ring, thiophene group, and phenyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17NOS |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
phenyl-(2-thiophen-3-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2 |
Clave InChI |
NGXRORHSEHQXNF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CSC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


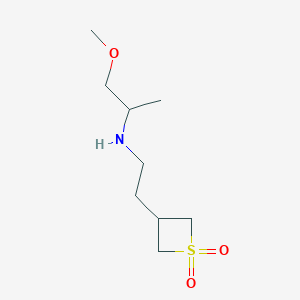
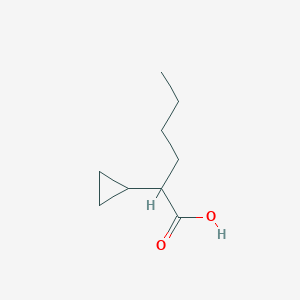
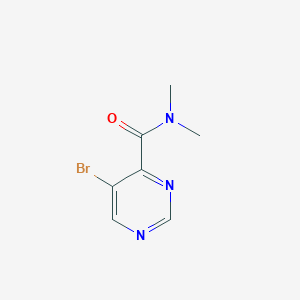
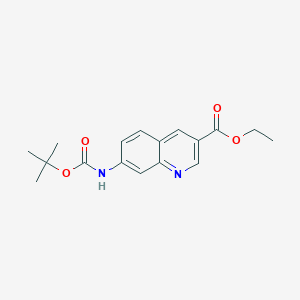
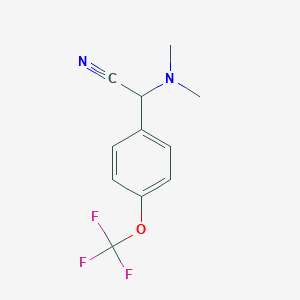
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
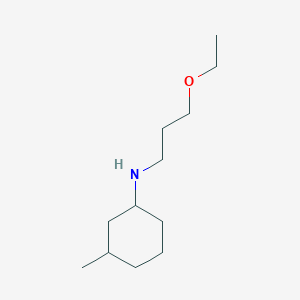
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
